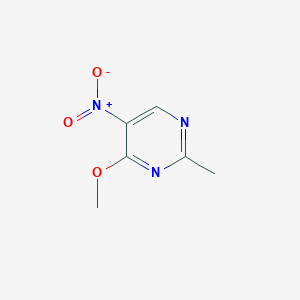

4-Methoxy-2-methyl-5-nitropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-2-methyl-5-nitropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids. The presence of methoxy, methyl, and nitro groups in this compound makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methyl-5-nitropyrimidine can be synthesized through the nitration of 4,6-dihydroxy-2-methylpyrimidine. The nitration process involves the use of nitric acid in acetic acid at 20°C, yielding 4,6-dihydroxy-2-methyl-5-nitropyrimidine . This compound can then be methoxylated to obtain this compound.

Industrial Production Methods

Continuous flow synthesis methods can be employed to ensure safety and efficiency, especially when dealing with highly exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

Nitration: Introduction of nitro groups.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Nitration: Nitric acid in acetic acid.

Reduction: Hydrazine hydrate in ethanol below 0°C.

Substitution: Diazotised aromatic amines for azo coupling reactions.

Major Products Formed

Scientific Research Applications

4-Methoxy-2-methyl-5-nitropyrimidine has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other pyrimidine derivatives.

Biology: Studied for its potential biological activities.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-5-nitropyrimidine involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The methoxy and methyl groups influence the reactivity of the pyrimidine ring, making it suitable for specific chemical modifications .

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxy-4-methylpyrimidine

- 4-Methyl-6-methoxypyrimidine

- 2,4-Dimethyl-6-methoxypyrimidine

- 2-Amino-4-methyl-5-nitro-6-methoxypyrimidine

Uniqueness

4-Methoxy-2-methyl-5-nitropyrimidine is unique due to the presence of both methoxy and nitro groups on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

4-Methoxy-2-methyl-5-nitropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group on the pyrimidine ring. Its chemical structure allows for various chemical transformations, making it a versatile precursor in organic synthesis.

Common Reactions

- Nitration : Introduction of additional nitro groups.

- Reduction : Conversion of nitro groups to amino groups.

- Substitution : Replacement of functional groups, enhancing reactivity.

The biological activity of this compound is primarily attributed to its ability to undergo transformations that modify its functional groups, particularly the nitro group which can be reduced to an amino group. This modification can enhance its interaction with biological targets, including enzymes and receptors involved in cancer and inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. A notable evaluation involved testing various derivatives against the NCI 60 human cancer cell line panel. Results indicated selective growth inhibition against specific cancer types:

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| This compound | UO-31 (renal) | 60.77 |

| This compound | MCF-7 (breast) | 71.42 |

The compound exhibited significant selectivity towards renal and breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

In addition to anticancer activity, pyrimidine derivatives have shown promising anti-inflammatory properties. Studies indicate that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | 28.39 (COX-1) |

| This compound | 23.8 (COX-2) |

These findings suggest that this compound may serve as a scaffold for developing new anti-inflammatory agents .

Case Studies

- Cytotoxicity Evaluation : A series of analogs derived from this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain modifications at the C-4 position significantly enhanced growth inhibition against renal cancer cells .

- Structure–Activity Relationship (SAR) : Research into the SAR of pyrimidine derivatives revealed that electron-withdrawing substituents at specific positions on the pyrimidine ring could enhance anticancer activity. The presence of methoxy groups was particularly noted to improve selectivity and potency against targeted cancer cells .

Properties

IUPAC Name |

4-methoxy-2-methyl-5-nitropyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-4-7-3-5(9(10)11)6(8-4)12-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIRGLIULAUOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.